molecular formula C17H15ClO3 B14422644 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate CAS No. 80138-44-9

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate

Katalognummer: B14422644
CAS-Nummer: 80138-44-9
Molekulargewicht: 302.7 g/mol
InChI-Schlüssel: DZHQZZMUUWVQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate typically involves the esterification of 2-Methoxy-4-(prop-2-en-1-yl)phenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The prop-2-en-1-yl group can be reduced to form propyl derivatives.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-Methoxy-4-(prop-2-en-1-yl)benzoic acid, while reduction of the prop-2-en-1-yl group can produce 2-Methoxy-4-propylphenyl 4-chlorobenzoate .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol:

    4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar structure but with a different ester group.

Uniqueness

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Eigenschaften

80138-44-9

Molekularformel

C17H15ClO3

Molekulargewicht

302.7 g/mol

IUPAC-Name

(2-methoxy-4-prop-2-enylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C17H15ClO3/c1-3-4-12-5-10-15(16(11-12)20-2)21-17(19)13-6-8-14(18)9-7-13/h3,5-11H,1,4H2,2H3

InChI-Schlüssel

DZHQZZMUUWVQRR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.